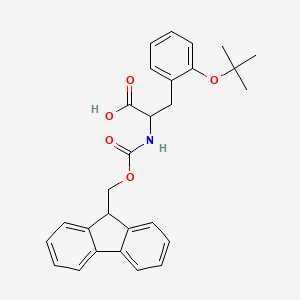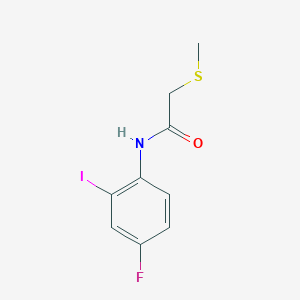
N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of an iodine atom attached to the benzene ring, along with a hydroxyethyl and propyl group attached to the amide nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-iodobenzoic acid, 2-aminoethanol, and propylamine.
Amidation Reaction: The first step involves the conversion of 2-iodobenzoic acid to its corresponding acid chloride using thionyl chloride (SOCl2). The acid chloride is then reacted with 2-aminoethanol to form N-(2-hydroxyethyl)-2-iodobenzamide.
Alkylation Reaction: The final step involves the alkylation of N-(2-hydroxyethyl)-2-iodobenzamide with propylamine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom in the compound can be reduced to form the corresponding deiodinated benzamide derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, to form various substituted benzamide derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated benzamide derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study the interactions of iodine-containing compounds with biological molecules. It may also serve as a precursor for the synthesis of radiolabeled compounds for imaging studies.
Medicine: this compound has potential applications in medicinal chemistry. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its unique chemical properties make it valuable for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide depends on its specific application. In medicinal chemistry, its mechanism may involve interactions with molecular targets such as enzymes or receptors. The iodine atom can participate in halogen bonding, while the hydroxyethyl and propyl groups can influence the compound’s solubility and bioavailability. The exact molecular pathways involved would depend on the specific biological or pharmacological context.
Comparación Con Compuestos Similares
N-(2-hydroxyethyl)-2-iodobenzamide: Similar structure but lacks the propyl group.
N-(2-hydroxyethyl)-2-bromobenzamide: Similar structure but contains a bromine atom instead of iodine.
N-(2-hydroxyethyl)-2-chlorobenzamide: Similar structure but contains a chlorine atom instead of iodine.
Uniqueness: N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of hydroxyethyl and propyl groups further enhances its versatility in various applications.
Propiedades
Fórmula molecular |
C12H16INO2 |
|---|---|
Peso molecular |
333.16 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)-2-iodo-N-propylbenzamide |
InChI |
InChI=1S/C12H16INO2/c1-2-7-14(8-9-15)12(16)10-5-3-4-6-11(10)13/h3-6,15H,2,7-9H2,1H3 |
Clave InChI |
WXUZIOPUMNGIRF-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCO)C(=O)C1=CC=CC=C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3,5-Dibromo-4-[(2,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14913788.png)




